1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Mechanism of Action
Target of Action
Quinoline-based compounds, which this molecule is a derivative of, have been known to exhibit a wide range of pharmacological activities . For instance, some quinoline derivatives have shown efficacy against class II c-Met inhibition .
Mode of Action
It’s worth noting that quinoline-based compounds often interact with their targets through a variety of mechanisms, including inhibition, activation, or modulation .
Biochemical Pathways
Quinoline-based compounds have been known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline-based compounds have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline are largely determined by its quinoline core . Quinolines can participate in both electrophilic and nucleophilic substitution reactions . They can also interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Quinoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects Therefore, it is plausible that this compound may exert similar effects on various types of cells and cellular processes
Molecular Mechanism
Given its structural similarity to other quinoline derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as tetrahydrofuran. The reaction is followed by N-alkylation using sodium carbonate as a base . The process can be summarized as follows:
Condensation: 2-chloroquinoline derivative reacts with phenylhydrazine in the presence of 1-pentanol.
Cyclization: The intermediate undergoes cyclization to form the pyrazoloquinoline core.
N-alkylation: The final step involves N-alkylation using sodium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a broad range of biological activities.
Pyrazoloquinoline: A closely related compound with similar structural features.
Phenylhydrazine Derivatives: Compounds with similar reactivity and potential pharmacological properties.
Uniqueness
1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of a pyrazole ring fused to a quinoline core, along with specific substituents that enhance its biological activity and specificity. This structural uniqueness contributes to its potential as a versatile compound in scientific research and therapeutic applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-12-13-20-18(14-16)24-19(15-25-20)23(17-8-4-3-5-9-17)26-27(24)21-10-6-7-11-22(21)28-2/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFYWWWAOJWEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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